methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloromethyl group, a nitro group, and a carboxylate ester group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Esterification: The carboxylate ester group is typically introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloromethane: A simpler compound with a single chlorine atom attached to a methane molecule.
Methylisothiazolinone: Contains a similar methyl group but with different functional groups and a different ring structure.
Uniqueness
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups and the pyrazole ring structure. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
1245823-46-4 |
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Molecular Formula |
C6H6ClN3O4 |
Molecular Weight |
219.58 g/mol |
IUPAC Name |
methyl 1-(chloromethyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6ClN3O4/c1-14-6(11)5-4(10(12)13)2-9(3-7)8-5/h2H,3H2,1H3 |
InChI Key |
TWEUOTAYRCUSGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CCl |
Origin of Product |
United States |
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